molecular formula C18H18N2O B2537604 4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]benzenol CAS No. 318284-32-1

4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]benzenol

Cat. No.: B2537604
CAS No.: 318284-32-1
M. Wt: 278.355
InChI Key: OGWWPFKGGKBQIC-UHFFFAOYSA-N
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Description

4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]benzenol is a compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]benzenol typically involves the reaction of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde with phenol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]benzenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]benzenol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]benzenol is unique due to its specific structural features, which confer distinct biological activities. Its combination of a pyrazole ring and a phenolic group allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .

Properties

IUPAC Name

4-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-13-18(12-15-8-10-17(21)11-9-15)14(2)20(19-13)16-6-4-3-5-7-16/h3-11,21H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGWWPFKGGKBQIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)CC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501333344
Record name 4-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501333344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666774
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

318284-32-1
Record name 4-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501333344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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